molecular formula C14H10N2O2 B12450992 Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)-

Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)-

Cat. No.: B12450992
M. Wt: 238.24 g/mol
InChI Key: WGKIYMJXPWIUEU-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- is an organic compound that features a benzene ring substituted with a nitrile group and a 3,4-dihydroxybenzylidenamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with 4-aminobenzonitrile under acidic or basic conditions to form the Schiff base. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant and enzyme inhibitory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, while the nitrile group can interact with nucleophiles. These interactions can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxybenzonitrile: Similar structure but lacks the benzylidenamino group.

    4-Hydroxy-3-methoxybenzonitrile: Contains a methoxy group instead of the dihydroxy groups.

    4-Aminobenzonitrile: Lacks the dihydroxybenzylidenamino group.

Uniqueness

Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- is unique due to the presence of both the nitrile and 3,4-dihydroxybenzylidenamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

4-[(3,4-dihydroxyphenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H10N2O2/c15-8-10-1-4-12(5-2-10)16-9-11-3-6-13(17)14(18)7-11/h1-7,9,17-18H

InChI Key

WGKIYMJXPWIUEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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